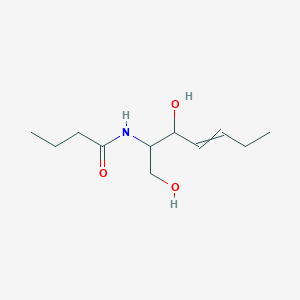
1-Hydroxy-4-carboxyl-2,2,6,6-tetramethylpiperidine, Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-carboxyl-2,2,6,6-tetramethylpiperidine, Methyl Ester typically involves the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction . The intermediate triacetone amine is then esterified to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-4-carboxyl-2,2,6,6-tetramethylpiperidine, Methyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: It can undergo substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Oxone is commonly used as an oxidant.
Reduction: Wolff-Kishner reduction is a typical method.
Substitution: Strong bases like sodium hydride (NaH) are often used.
Major Products Formed
Oxidation: Hydroxylamines.
Reduction: Amines.
Substitution: Various substituted piperidines.
Scientific Research Applications
1-Hydroxy-4-carboxyl-2,2,6,6-tetramethylpiperidine, Methyl Ester is extensively used in scientific research, particularly in:
Mechanism of Action
The compound exerts its effects primarily through its role as a spin label. It interacts with molecular targets by attaching to specific sites on proteins or other macromolecules, allowing researchers to study the structure and dynamics of these targets using EPR spectroscopy . The pathways involved include the stabilization of radical intermediates and the facilitation of electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2,2,6,6-tetramethylpiperidine: A hydroxylamine with similar structural features.
2,2,6,6-Tetramethylpiperidine: An amine used as a hindered base.
Uniqueness
1-Hydroxy-4-carboxyl-2,2,6,6-tetramethylpiperidine, Methyl Ester is unique due to its specific functional groups that allow it to act as a versatile spin label. Its methyl ester group enhances its solubility and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-(1,3-dihydroxyhept-4-en-2-yl)butanamide |
InChI |
InChI=1S/C11H21NO3/c1-3-5-7-10(14)9(8-13)12-11(15)6-4-2/h5,7,9-10,13-14H,3-4,6,8H2,1-2H3,(H,12,15) |
InChI Key |
RFUHJMNJCTZWHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(CO)C(C=CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















